Auréonitol

Vue d'ensemble

Description

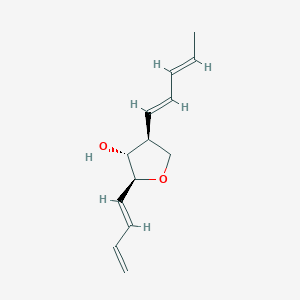

L'Auréonitol est un produit naturel dérivé de champignons, plus précisément du genre Chaetomium. Il s'agit d'un dérivé de tétrahydrofurane connu pour ses propriétés antivirales, en particulier contre les virus de la grippe. Le composé a retenu l'attention en raison de sa capacité à inhiber la réplication des virus de la grippe A et B en ciblant la glycoprotéine de surface hémagglutinine .

Applications De Recherche Scientifique

Antiviral Properties

Mechanism of Action Against Influenza Virus

Aureonitol has been shown to inhibit the replication of both influenza A and B viruses. Research indicates that it is particularly effective against the H3N2 strain of influenza A, with an effective concentration (EC50) of approximately 100 nM. The compound exhibits low cytotoxicity (CC50 value of 1426 μM), making it a promising candidate for antiviral drug development .

Molecular modeling studies reveal that aureonitol binds to the sialic acid binding site of hemagglutinin, a crucial glycoprotein on the surface of the influenza virus. This interaction forms hydrogen bonds with conserved residues, impairing virus adsorption and hemagglutination, which are essential steps in viral infection .

Potential for Broader Antiviral Applications

The antiviral potential of aureonitol extends beyond influenza. Fungi are recognized as a rich source of bioactive compounds with antiviral properties, and aureonitol's efficacy suggests it could be explored for other viral targets as well. The exploration of endophytic fungi and marine fungi continues to yield novel compounds that may serve as antiviral agents .

Anticancer Applications

Cytotoxic Effects on Cancer Cells

Aureonitol derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain derivatives isolated from Chaetomium globosum exhibited notable activity against MDA-MB-231 breast cancer cells . The structural uniqueness of aureonitol contributes to its bioactivity, making it a subject of interest for further anticancer research.

Case Studies and Research Findings

- Study on Aureochaeglobosins : Derivatives of aureonitol were isolated from Chaetomium globosum and tested against MDA-MB-231 cells, showing promising cytotoxic effects .

- Endophytic Fungi Research : Investigations into endophytic fungi have revealed that compounds related to aureonitol can inhibit tumor growth in vivo without significant toxicity to major organs, highlighting their therapeutic potential in cancer treatment .

Summary Table of Aureonitol Applications

Analyse Biochimique

Biochemical Properties

Aureonitol plays a significant role in biochemical reactions, particularly in inhibiting the replication of influenza viruses. It interacts with the surface glycoprotein hemagglutinin of the influenza virus, forming hydrogen bonds with highly conserved residues . This interaction impairs the virus’s ability to adsorb to host cells, thereby inhibiting its replication. Additionally, Aureonitol has been shown to interact with nitric oxide production pathways, exhibiting inhibitory activity in LPS-induced BV-2 microglial cells .

Cellular Effects

Aureonitol exerts various effects on different cell types and cellular processes. In influenza-infected cells, Aureonitol significantly reduces viral replication by targeting hemagglutinin . In microglial cells, it inhibits nitric oxide production, which is a crucial mediator of inflammation . These effects suggest that Aureonitol can modulate cell signaling pathways, gene expression, and cellular metabolism, leading to reduced inflammation and viral replication.

Molecular Mechanism

The molecular mechanism of Aureonitol involves its binding interactions with biomolecules. Aureonitol docks in the sialic acid binding site of hemagglutinin, forming hydrogen bonds with conserved residues . This binding inhibits the hemagglutination process, preventing the virus from adsorbing to host cells. Additionally, Aureonitol’s inhibitory effect on nitric oxide production in microglial cells suggests it may interact with enzymes involved in the nitric oxide synthesis pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aureonitol have been observed to change over time. Aureonitol has shown stability in inhibiting influenza virus replication over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, require further investigation. The stability and degradation of Aureonitol in different experimental conditions also need to be thoroughly examined to understand its temporal effects better.

Dosage Effects in Animal Models

The effects of Aureonitol vary with different dosages in animal models. Studies have shown that Aureonitol is effective at low concentrations, with an EC50 of 100 nanomolar against influenza A (H3N2) virus . At higher doses, potential toxic or adverse effects need to be evaluated. Understanding the threshold effects and safe dosage ranges of Aureonitol in animal models is crucial for its potential therapeutic applications.

Metabolic Pathways

Aureonitol is involved in metabolic pathways related to its antiviral and anti-inflammatory activities. It interacts with enzymes and cofactors involved in the synthesis of nitric oxide, inhibiting its production in microglial cells . Additionally, its interaction with hemagglutinin suggests a role in the metabolic pathways of viral replication

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse totale de l'(-)-auréonitol implique une allylation intramoléculaire stéréosélective pour introduire la triade stéréochimique dans le cycle tétrahydrofurane. Cette méthode confirme la configuration absolue (2S,3R,4S) des stéréocentres . Le processus de synthèse est complexe et nécessite un contrôle précis des conditions de réaction pour obtenir la stéréochimie souhaitée.

Méthodes de production industrielle : La production industrielle de l'auréonitol repose principalement sur la fermentation du champignon Chaetomium globosum. Le composé est isolé des produits fermentés en phase liquide et solide du champignon. Les structures des composés isolés sont déterminées par analyse spectroscopique .

Analyse Des Réactions Chimiques

Types de réactions : L'Auréonitol subit diverses réactions chimiques, y compris des réactions de cycloaddition. Ces réactions sont principalement axées sur la fonctionnalisation du composé et l'exploration de ses activités biologiques.

Réactifs et conditions usuelles : La synthèse de nouveaux hétérodimères comme les auréochaeglobosines implique l'utilisation de réactifs et de conditions spécifiques qui facilitent les réactions de cycloaddition. Ces réactions sont effectuées dans des conditions contrôlées pour garantir la formation des produits souhaités.

Principaux produits formés : L'un des produits notables formés par les réactions chimiques de l'this compound est les auréochaeglobosines, qui présentent des activités cytotoxiques significatives.

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : En chimie, l'this compound est utilisé comme composé de tête pour le développement de nouveaux médicaments antiviraux. Sa structure chimique unique en fait un candidat précieux pour la conception de médicaments .

Biologie : En recherche biologique, l'this compound est étudié pour ses propriétés antivirales. Il a été démontré qu'il inhibe la réplication des virus de la grippe A et B, ce qui en fait un agent thérapeutique potentiel pour le traitement des infections grippales .

Médecine : En médecine, la faible cytotoxicité et la forte efficacité de l'this compound contre les virus de la grippe en font un candidat prometteur pour le développement de nouveaux médicaments antiviraux .

Industrie : Dans le secteur industriel, l'this compound est produit par des processus de fermentation et utilisé dans le développement d'agents antiviraux. Sa production implique l'isolement du composé à partir de produits fongiques fermentés .

5. Mécanisme d'action

L'this compound exerce ses effets antiviraux en ciblant la glycoprotéine de surface hémagglutinine des virus de la grippe. Cette interaction inhibe l'activité d'hémagglutination du virus, empêchant ainsi son adsorption et sa réplication . Des études de modélisation moléculaire ont montré que l'this compound s'ancre dans le site de liaison de l'acide sialique de l'hémagglutinine, formant des liaisons hydrogène avec des résidus hautement conservés .

Composés similaires :

- Elatumenol A-F

- Esters d'acide orsellinique (Elatumone A et B)

- Auréochaeglobosines

Comparaison : L'this compound est unique parmi ses composés similaires en raison de son activité antivirale spécifique contre les virus de la grippe. Alors que d'autres composés comme l'élatumenol et les esters d'acide orsellinique présentent également des activités biologiques, la capacité de l'this compound à inhiber l'hémagglutination et l'adsorption du virus le distingue . De plus, la faible cytotoxicité et la forte efficacité de l'this compound en font un candidat plus favorable pour le développement de médicaments antiviraux .

Mécanisme D'action

Aureonitol exerts its antiviral effects by targeting the surface glycoprotein hemagglutinin of influenza viruses. This interaction inhibits the hemagglutination activity of the virus, thereby preventing its adsorption and replication . Molecular modeling studies have shown that aureonitol docks in the sialic acid binding site of hemagglutinin, forming hydrogen bonds with highly conserved residues .

Comparaison Avec Des Composés Similaires

- Elatumenol A-F

- Orsellinic acid esters (Elatumone A and B)

- Aureochaeglobosins

Comparison: Aureonitol is unique among its similar compounds due to its specific antiviral activity against influenza viruses. While other compounds like elatumenol and orsellinic acid esters also exhibit biological activities, aureonitol’s ability to inhibit hemagglutination and virus adsorption sets it apart . Additionally, aureonitol’s low cytotoxicity and high efficacy make it a more favorable candidate for antiviral drug development .

Activité Biologique

Aureonitol, a natural product derived from fungi, specifically a tetrahydrofuran derivative, has garnered attention for its biological activity, particularly in the context of antiviral properties. This article delves into the various studies that highlight the compound's mechanisms of action, efficacy against viruses, and potential therapeutic applications.

Chemical Structure and Properties

Aureonitol is characterized by its unique tetrahydrofuran ring structure. Its molecular formula is , and it has been shown to possess low cytotoxicity, making it a candidate for further pharmacological exploration. The compound exhibits an effective concentration (EC50) of 100 nM against influenza A(H3N2) with a cytotoxic concentration (CC50) of 1426 μM, yielding a selectivity index that indicates a favorable safety profile for antiviral applications .

Aureonitol's antiviral activity primarily targets the influenza virus by inhibiting hemagglutination and impairing viral adsorption to host cells. Studies have demonstrated that aureonitol binds to the sialic acid binding site of the hemagglutinin protein on the virus surface, which is crucial for viral entry into host cells. This interaction prevents the virus from effectively attaching and subsequently entering the host cells .

Efficacy Against Influenza Viruses

Research has shown that aureonitol is effective against both influenza A and B viruses. Notably, it demonstrated significant antiviral efficacy in vitro:

- Influenza A(H3N2) : EC50 of 100 nM

- Influenza B : Similar inhibitory effects observed

The compound's ability to inhibit hemagglutination was confirmed through various assays, indicating its potential as a therapeutic agent against influenza infections .

Data Table: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Chemical Structure | Tetrahydrofuran |

| Molecular Formula | C10H18O4 |

| EC50 (Influenza A H3N2) | 100 nM |

| CC50 | 1426 μM |

| Selectivity Index | 14.26 |

Case Studies and Research Findings

Several studies have focused on aureonitol's biological activity:

- Antiviral Mechanisms : A study published in PLOS ONE detailed how aureonitol inhibits influenza replication by targeting hemagglutinin. The docking studies indicated that aureonitol forms hydrogen bonds with conserved residues within the binding site, suggesting a strong interaction that could be exploited for drug design .

- Comparative Analysis : In comparative studies with other antiviral agents, aureonitol showed superior efficacy in preventing viral entry compared to conventional neuraminidase inhibitors. This positions aureonitol as a promising candidate for further development in antiviral therapies .

- Potential for Broader Applications : Beyond influenza, preliminary findings suggest that derivatives of aureonitol may exhibit anti-inflammatory properties. For instance, analogues of aureonitol have been shown to attenuate inflammatory mediators such as nitric oxide and interleukins in vitro, indicating potential applications in treating neuroinflammatory conditions .

Propriétés

IUPAC Name |

(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-5-7-8-11-10-15-12(13(11)14)9-6-4-2/h3-9,11-14H,2,10H2,1H3/b5-3+,8-7+,9-6+/t11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLKTHCXEMHTIQ-DBCNHVMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC1COC(C1O)C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/[C@H]1CO[C@H]([C@@H]1O)/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601038840 | |

| Record name | Aureonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71774-51-1 | |

| Record name | Aureonitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F04FI61S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.